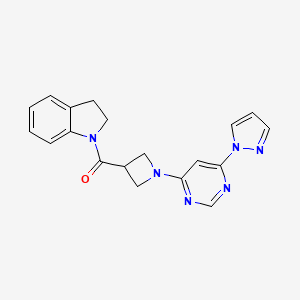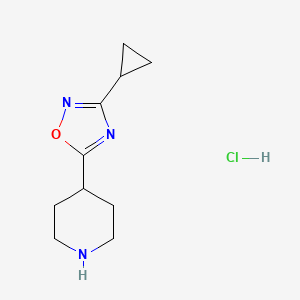
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various piperidine and oxadiazole derivatives, which are relevant to the compound . These derivatives are of significant interest due to their biological activities, including antiproliferative properties and potential as drug candidates for diseases like Alzheimer's and cancer .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that include nucleophilic aromatic substitution, hydrogenation, iodination , and the conversion of organic acids into esters, hydrazides, and thiols . For example, the synthesis of antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides involved SAR-guided optimization and biological activity profile studies . Similarly, the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease involved a series of steps starting from 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are elucidated using modern spectroscopic techniques such as EI-MS, IR, 1H-NMR, and 13C-NMR . These techniques help in confirming the presence of the desired functional groups and the overall molecular framework of the compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are carefully optimized to ensure successful scale-up and high yields . The reactions include the formation of oxadiazole rings, which are common in the discussed compounds and are known for their biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the presence of the oxadiazole ring and piperidine moiety contributes to their biological activities, such as tubulin inhibition and enzyme inhibition activity against acetylcholinesterase (AChE) . The cytotoxicity of these compounds towards various cancer cell lines is also a significant physical property that has been evaluated .
科学的研究の応用
Antimicrobial Activity
Compounds related to 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride, specifically 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine, have demonstrated strong antimicrobial activity. A study conducted by Krolenko et al. (2016) explored the synthesis and antimicrobial properties of these derivatives, highlighting their potential in combating microbial infections (Krolenko, Vlasov, & Zhuravel, 2016).
Tuberculostatic Activity
The synthesis of compounds related to this compound has also been linked to tuberculostatic activity. Foks et al. (2004) reported on the synthesis and evaluation of such compounds, which were found to have minimum inhibiting concentrations (MIC) within 25 - 100 mg/ml for their tuberculostatic activity (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeć, 2004).
Antifungal Activity
In the realm of antifungal research, derivatives of this compound have shown promise. Sangshetti and Shinde (2011) synthesized a novel series of these derivatives and evaluated their in vitro antifungal activities. Their study developed a structure-activity relationship by comparing MIC values with common antifungal agents (Sangshetti & Shinde, 2011).
Potential in Alzheimer's Disease Treatment
Research by Rehman et al. (2018) explored the synthesis of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate new drug candidates for Alzheimer’s disease. Their findings contributed to the ongoing search for effective Alzheimer’s treatments (Rehman, Nafeesa, Abbasi, Siddiqui, Rasool, Shah, & Ashraf, 2018).
Anticancer Applications
The potential of this compound derivatives in anticancer research has been demonstrated. A study by Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents, showing promising results (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018).
作用機序
Target of Action
Compounds with a 1,2,4-oxadiazole ring have been found to exhibit various biological activities, including anti-inflammatory, antifungal, and anticancer effects . The specific target would depend on the exact structure and functional groups of the compound.
Mode of Action
The oxadiazole ring in the compound could potentially form hydrogen bonds with its target, leading to a change in the target’s activity . The cyclopropyl and piperidine groups might also interact with the target, further modulating its activity.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the presence of a piperidine ring might enhance the compound’s ability to cross cell membranes, affecting its absorption and distribution .
特性
IUPAC Name |
3-cyclopropyl-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-2-7(1)9-12-10(14-13-9)8-3-5-11-6-4-8;/h7-8,11H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEXQURMXVOMJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CCNCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2507593.png)
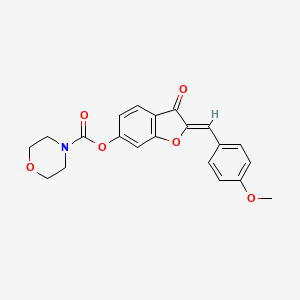
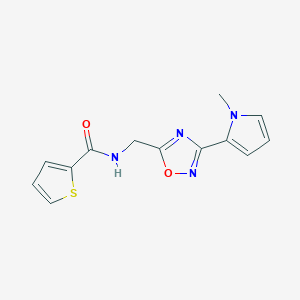
![5,6-Dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B2507600.png)
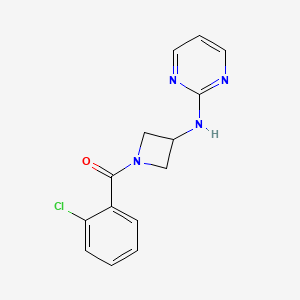
![[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B2507603.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2507605.png)

![Ethyl 3-(1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2507608.png)
![2-N-Boc-2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylic acid](/img/structure/B2507610.png)
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2507612.png)

![N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2507614.png)
